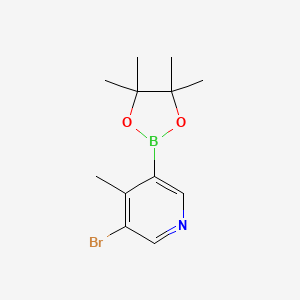
3-Bromo-4-methylpyridine-5-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methylpyridine-5-boronic acid pinacol ester is a boronic acid derivative that is widely used in scientific research. It is a versatile compound that has found applications in various fields, including organic synthesis, medicinal chemistry, and material science. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester involves the conversion of 3-Bromo-4-methylpyridine to its corresponding boronic acid pinacol ester derivative through a series of reactions.
Starting Materials
3-Bromo-4-methylpyridine, Pinacol, Boronic acid, Sodium hydroxide, Hydrochloric acid, Ethanol, Diethyl ether, Wate
Reaction
Step 1: Dissolve 3-Bromo-4-methylpyridine in ethanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours., Step 2: Add boronic acid and pinacol to the reaction mixture and heat to reflux for 24 hours., Step 3: Cool the reaction mixture and acidify with hydrochloric acid., Step 4: Extract the product with diethyl ether and wash with water., Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the desired product, 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester.
Scientific Research Applications
3-Bromo-4-methylpyridine-5-boronic acid pinacol ester is a valuable building block in organic synthesis. It can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In medicinal chemistry, it has been used to develop potent inhibitors of protein kinases, which are important targets for cancer therapy. In material science, it has been used to prepare functionalized polymers and metal-organic frameworks.
Mechanism Of Action
The mechanism of action of 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester depends on its application. In organic synthesis, it acts as a boronic acid derivative and participates in cross-coupling reactions with various electrophiles. In medicinal chemistry, it acts as a kinase inhibitor by binding to the ATP-binding site of the enzyme and preventing its activity. In material science, it acts as a ligand and coordinates with metal ions to form metal-organic frameworks.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester. However, studies have shown that it has low toxicity and does not cause significant adverse effects in vitro and in vivo.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester is its versatility. It can be used in a wide range of applications and is a valuable building block in organic synthesis. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its cost. It is a relatively expensive compound, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester. One area of research is the development of new kinase inhibitors for cancer therapy. Another area of research is the synthesis of new functionalized polymers and metal-organic frameworks for applications in catalysis, gas storage, and drug delivery. Additionally, the use of 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester in the synthesis of new agrochemicals and materials is an area of active research.
Conclusion:
In conclusion, 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester is a versatile compound that has found applications in various fields of scientific research. It is a valuable building block in organic synthesis, medicinal chemistry, and material science. Its low toxicity and ease of synthesis make it an attractive compound for use in lab experiments. However, its cost may limit its use in large-scale experiments. Future research directions include the development of new kinase inhibitors, the synthesis of new functionalized polymers and metal-organic frameworks, and the use of this compound in the synthesis of new agrochemicals and materials.
properties
IUPAC Name |
3-bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO2/c1-8-9(6-15-7-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXKZTBYHOKNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methylpyridine-5-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromospiro[3H-1,3-benzoxazine-2,1'-cyclobutane]-4-one](/img/structure/B2790931.png)
![Tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2790932.png)
![1-[5-(isobutyrylamino)pyridin-2-yl]-N-(4-isopropylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2790933.png)
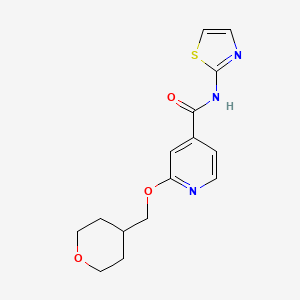
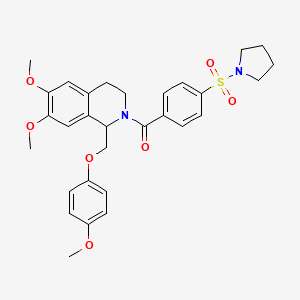
![(2E)-3-[4-(benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2790938.png)
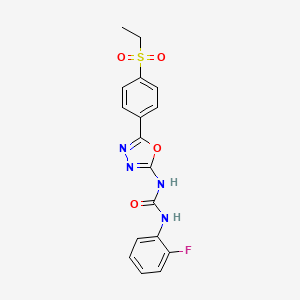
![N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2790942.png)
![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2790943.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone](/img/structure/B2790946.png)
![3-(2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-hydroxyethyl)benzonitrile](/img/structure/B2790947.png)
![N-(4-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2790948.png)
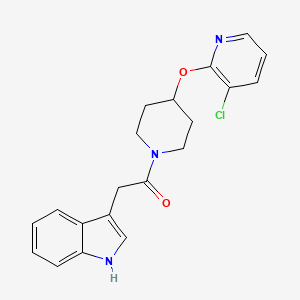
![N-(2-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2790952.png)